molecular formula C17H16ClN3O4 B603461 (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 364051-54-7

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B603461
CAS No.: 364051-54-7
M. Wt: 361.8g/mol
InChI Key: WCRKLVPHFQMDBJ-AWQFTUOYSA-N
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Description

The compound is a type of Schiff base, which are typically formed by the condensation of an amine with a carbonyl compound. The presence of the benzylidene moiety indicates that this compound might have been synthesized from a benzaldehyde derivative .


Synthesis Analysis

Schiff bases are usually synthesized through a condensation reaction between an amine and a carbonyl compound . The specific synthesis process for this compound is not available in the literature I have access to.


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often reported for organic compounds include melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Synthesis and Characterization

One study focuses on the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its metal complexes. The research elaborates on the synthesis process, confirming structures via elemental analysis and spectroscopy. The crystal structure of HL was determined by X-ray diffraction, highlighting its interesting structure due to two intramolecular hydrogen bonds and its behavior as a bidentate ligand in chelate complexes (Khan et al., 2018).

Antimicrobial and Anticancer Evaluation

Another study synthesizes a novel series of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. One compound, in particular, showed significant antimicrobial activity, while another demonstrated the most potent anticancer effects. QSAR studies indicated the importance of topological and electronic parameters in describing the activity of these compounds (Deep et al., 2016).

Antibacterial Activity and Molecular Docking Study

Research on novel 2-chloro-[1,3] benzoxazine derivatives, including an investigation of their antibacterial properties against both gram-negative and gram-positive bacteria, demonstrated significant antibacterial capabilities for certain compounds. Molecular docking studies targeted the bacterial gyrase enzyme, indicating the potential of these compounds as antibacterial agents (Shakir et al., 2020).

Antimicrobial Evaluation and QSAR Studies

A series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides was synthesized and tested for in vitro antimicrobial activity. The study highlighted the significance of certain substituents on the phenyl ring for enhancing activity and discussed the relationship between the compounds' lipophilicity, chemical structure, and their structure-activity relationships (Kumar et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many Schiff bases have been studied for their potential biological activities, including antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties .

Properties

IUPAC Name

2-chloro-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-25-15-8-11(6-7-14(15)22)9-20-21-16(23)10-19-17(24)12-4-2-3-5-13(12)18/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKLVPHFQMDBJ-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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